molecular formula C6H3ClN2OS B1610869 5-Chlorothiazolo[5,4-b]pyridin-2(1H)-one CAS No. 121879-69-4

5-Chlorothiazolo[5,4-b]pyridin-2(1H)-one

Cat. No.: B1610869
CAS No.: 121879-69-4
M. Wt: 186.62 g/mol
InChI Key: WDGXEKPHXHOZGD-UHFFFAOYSA-N
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Description

5-Chlorothiazolo[5,4-b]pyridin-2(1H)-one is a bicyclic heterocyclic compound featuring a thiazole ring fused to a pyridin-2(1H)-one scaffold, with a chlorine substituent at the 5-position (Figure 1). Its synthesis involves reacting 2,6-dichloropyridin-3-amine with potassium ethyl xanthate under N-methyl-2-pyrrolidone (NMP) at 170°C, yielding the product in 18% yield after purification . The compound’s structure is confirmed by $ ^1H $-NMR and ESI-MS data .

Properties

CAS No.

121879-69-4

Molecular Formula

C6H3ClN2OS

Molecular Weight

186.62 g/mol

IUPAC Name

5-chloro-1H-[1,3]thiazolo[5,4-b]pyridin-2-one

InChI

InChI=1S/C6H3ClN2OS/c7-4-2-1-3-5(9-4)11-6(10)8-3/h1-2H,(H,8,10)

InChI Key

WDGXEKPHXHOZGD-UHFFFAOYSA-N

SMILES

C1=CC(=NC2=C1NC(=O)S2)Cl

Canonical SMILES

C1=CC(=NC2=C1NC(=O)S2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues: Heteroatom and Substituent Variations

Key Observations :
  • Heteroatom Impact: Replacement of thiazole’s sulfur with oxygen (e.g., oxazolo derivatives) shifts biological activity. Oxazolo analogs exhibit antinociceptive effects , while thiazolo derivatives are explored for antimicrobial uses .
  • Bromine at the 6-position (6-Bromo analog) may increase steric hindrance, altering binding specificity .
Key Observations :
  • The low yield (18%) of 5-Chlorothiazolo[5,4-b]pyridin-2(1H)-one highlights challenges in xanthate cyclization, possibly due to side reactions .
  • Oxazolo derivatives are synthesized via hypochlorite treatment, suggesting milder conditions but unreported yields .
Thiazolo vs. Oxazolo Derivatives :
  • Oxazolo[5,4-b]pyridin-2(1H)-one: Oxygen’s electronegativity may favor central nervous system (CNS) penetration, explaining its antinociceptive efficacy in rodent models .
Halogen Substituents :
  • Chlorine at the 5-position (target compound) vs. bromine at the 6-position (6-Bromo analog) alters steric and electronic profiles. Chlorine’s smaller size may allow better target binding in antimicrobial applications .
Hybrid Systems :
  • Pyridin-2(1H)-one/thiazole hybrids (e.g., derivatives V7–V10) demonstrate anticancer activity via 6-endo-dig cyclization, suggesting the thiazole ring’s role in bioactivity .

Preparation Methods

One-Step Synthesis from Chloronitropyridines and Thioamides/Thioureas

A prominent method involves a one-step synthesis starting from appropriately substituted chloronitropyridines and thioamides or thioureas. This approach was reported by Sahasrabudhe et al. (2009), where the reaction efficiently generates thiazolo[5,4-b]pyridine derivatives, including those bearing a chlorine substituent at the 5-position.

  • Reaction Conditions: The chloronitropyridine reacts with a thioamide or thiourea under heating, facilitating nucleophilic substitution and intramolecular cyclization to form the fused thiazole ring.
  • Scope: This method accommodates various substituents at the 2-position, including hydrogen, alkyl, aryl, and heteroaryl groups.
  • Advantages: The one-step nature simplifies the synthesis, reduces purification steps, and yields high-purity products.

This method is particularly useful for synthesizing 5-chlorothiazolo[5,4-b]pyridin-2(1H)-one when starting from 5-chloronitropyridine derivatives.

Multi-Step Synthesis via Thiocyanate Intermediates

Another detailed synthetic route involves a multi-step process starting from 2,4-dichloro-3-nitropyridine, which is selectively substituted and transformed to build the thiazolo[5,4-b]pyridine core.

  • Step 1: Selective substitution of 2,4-dichloro-3-nitropyridine with morpholine in the presence of triethylamine to yield a 4-morpholinyl pyridine derivative.
  • Step 2: Treatment of this intermediate with potassium thiocyanate (KSCN) in acetic acid at 80 °C introduces the thiocyanate group, producing a 4-(3-nitro-2-thiocyanatopyridin-4-yl)morpholine intermediate.
  • Step 3: Reduction of the nitro group using iron powder in acetic acid at 60 °C, which simultaneously triggers intramolecular cyclization to form the thiazolo[5,4-b]pyridine skeleton.
  • Step 4: Further functionalization can be performed, such as bromination or amination, to yield derivatives including this compound analogues.

This method is well-documented with detailed characterization data (NMR, HRMS), and yields are moderate to good (40-55% in key steps), demonstrating its practical applicability.

Thermolysis of (Dithiazol-5-ylidene)aminoazines and ANRORC Ring Transformation

A sophisticated approach involves the thermolysis of (dithiazol-5-ylidene)aminoazines, which under controlled conditions, undergo ring transformations to yield thiazolo[5,4-b]pyridine derivatives.

  • Starting Material: 2-chloro-N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)pyridin-3-amine.
  • Catalyst: Benzyltriethylammonium iodide (BnEt3NI) at 5 mol% serves as a thiophile catalyst.
  • Reaction Conditions: Heating in dry chlorobenzene at approximately 132 °C under an argon atmosphere.
  • Outcome: Near-quantitative yields of thiazolo[5,4-b]pyridine-2-carbonitriles, including 5-chlorinated derivatives.
  • Advantages: This two-step route starting from Appel salt derivatives is high yielding and versatile for various heteroarenothiazole-2-carbonitriles.

This method is supported by extensive spectroscopic characterization and is considered efficient for producing this compound and related compounds.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Yield Advantages References
One-step from chloronitropyridines and thioamides/thioureas Substituted chloronitropyridines, thioamides/thioureas Heating, single-step cyclization High Simple, versatile, broad substrate scope
Multi-step via thiocyanate intermediates 2,4-Dichloro-3-nitropyridine, morpholine, KSCN, Fe powder Substitution, thiocyanation, reduction, cyclization Moderate (40-55%) Well-characterized intermediates, functional group tolerance
Thermolysis of (dithiazol-5-ylidene)aminoazines with ANRORC ring transformation (Dithiazol-5-ylidene)aminoazines, BnEt3NI catalyst Heating at 132 °C, argon atmosphere Near quantitative High yield, catalytic, scalable

Detailed Research Findings and Notes

  • The one-step method from chloronitropyridines is widely applicable for synthesizing diverse thiazolo[5,4-b]pyridine derivatives, including 5-chloro substituents, by varying the thioamide or thiourea component.
  • The multi-step route emphasizes regioselective substitutions and functional group transformations, allowing for tailored substitutions on the pyridine ring before cyclization, which is critical for medicinal chemistry applications.
  • The thermolysis and ANRORC ring transformation method provides a novel synthetic strategy utilizing dithiazolylidene intermediates, offering high yields and operational simplicity, which is advantageous for large-scale synthesis.
  • Characterization techniques such as NMR (1H, 13C), HRMS, melting point determination, and chromatographic purification are consistently reported across these methods, ensuring structural confirmation and purity.

Q & A

Q. What are the standard synthetic routes for 5-Chlorothiazolo[5,4-b]pyridin-2(1H)-one, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves cyclocondensation of 2-aminopyridine derivatives with reagents like phosphorus oxychloride (POCl₃) to form the thiazolo-pyridine core. For example, 2-aminopyridine precursors are reacted with thiourea or thioamides under reflux conditions in chlorinated solvents (e.g., dichloromethane) to introduce the sulfur atom. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical for achieving >95% purity. Monitoring reaction progress using TLC (Rf ~0.4 in 1:1 EtOAc/hexane) ensures minimal byproducts .

Q. Which spectroscopic techniques are most effective for structural characterization?

  • Methodological Answer :
  • 1H/13C NMR : Key signals include the pyridine C-H protons (δ 7.8–8.5 ppm) and the thiazole ring’s sulfur-adjacent carbons (δ 160–170 ppm).
  • FTIR : Stretching vibrations for C-Cl (~750 cm⁻¹) and C=O (~1680 cm⁻¹) confirm functional groups.
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass matching within 3 ppm error validates molecular formula (e.g., C₆H₃ClN₂OS requires m/z 186.9602).
    Cross-referencing with computational simulations (DFT-based NMR predictions) enhances accuracy .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves (tested per EN 374), lab coats, and safety goggles.
  • Ventilation : Use fume hoods for synthesis/purification steps due to potential HCl/POCl₃ off-gassing.
  • Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal. Store in airtight containers away from oxidizers .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield in large-scale synthesis?

  • Methodological Answer :
  • Continuous Flow Chemistry : Reduces side reactions by maintaining precise temperature (70–80°C) and reagent stoichiometry (1:1.2 aminopyridine:thiourea).
  • Catalysis : Adding catalytic p-toluenesulfonic acid (5 mol%) accelerates cyclization.
  • In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR probes to monitor intermediate formation and adjust parameters dynamically .

Q. What strategies validate the compound’s role as a kinase inhibitor in biochemical assays?

  • Methodological Answer :
  • Enzyme Assays : Test inhibitory activity against target kinases (e.g., eIF4A3) using ATP-Glo™ luminescence assays. IC50 values <1 μM indicate potency (e.g., 0.28 μM for eIF4A3 inhibition ).
  • Cellular Uptake : Measure intracellular concentrations via LC-MS/MS after treating HeLa cells (10 μM, 24h). Normalize to protein content.
  • Selectivity Profiling : Use kinase panels (e.g., Eurofins) to rule off-target effects. A selectivity index >100-fold is desirable .

Q. How can computational modeling predict SAR for derivative libraries?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina to model interactions with eIF4A3’s ATP-binding pocket. Prioritize derivatives with hydrogen bonds to Glu136 and hydrophobic contacts with Phe177.
  • QSAR Models : Train on IC50 data using descriptors like LogP, polar surface area (tPSA), and H-bond donors. A tPSA <90 Ų improves membrane permeability .
  • MD Simulations : Assess binding stability over 100 ns trajectories (AMBER force field). RMSD <2 Å indicates stable target engagement .

Q. What methodologies address poor solubility in in vivo studies?

  • Methodological Answer :
  • Prodrug Design : Introduce phosphate esters at the pyridinone oxygen, which hydrolyze in vivo to the active form.
  • Nanoformulation : Encapsulate in PEGylated liposomes (50–100 nm diameter) using thin-film hydration. Characterize by DLS and TEM.
  • Co-solvent Systems : Use 10% DMSO/90% saline for intraperitoneal administration. Monitor plasma stability via HPLC .

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